Cas no 70381-58-7 (3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity))

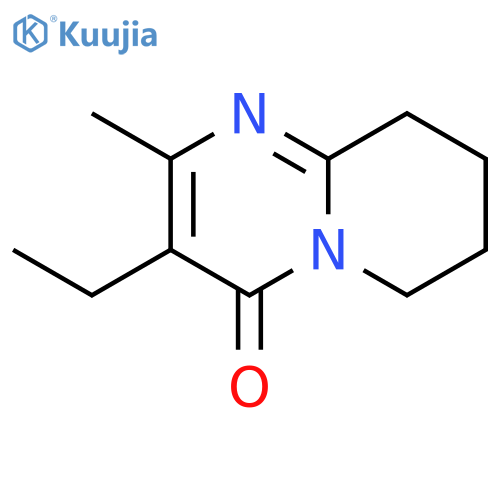

70381-58-7 structure

商品名:3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity)

3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity) 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-??]pyrimidin-4-one (Risperidone Impurity)

- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Impurity)

- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Impurity)

- 3-ethyl-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

- SCHEMBL6493190

- (Risperidone Impurity)''

- AKOS030240528

- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one(Risperidone Impurity)

- DTXSID60501402

- EN300-6497874

- 3-ethyl-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

- -Ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- FT-0668013

- 70381-58-7

- 3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE

- (Risperidone Impurity)

- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-alpha]pyrimidin-4-one (Risperidone Impurity)

- DB-218049

- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity)

-

- インチ: InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3

- InChIKey: RAPZEAPATHNIPO-UHFFFAOYSA-N

- ほほえんだ: Cc1c(c(=O)n2c(n1)CCCC2)CCN3CCC(CC3)c4c5ccc(cc5on4)F

計算された属性

- せいみつぶんしりょう: 192.126263138g/mol

- どういたいしつりょう: 192.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 32.7Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 68-70?C

- ふってん: 572.4±60.0 °C at 760 mmHg

- フラッシュポイント: Not available

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- じょうきあつ: 0.0±1.6 mmHg at 25°C

3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E817980-10mg |

3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one(Risperidone Impurity) |

70381-58-7 | 10mg |

$115.00 | 2023-05-18 | ||

| Enamine | EN300-6497874-0.05g |

3-ethyl-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |

70381-58-7 | 95% | 0.05g |

$205.0 | 2023-05-29 | |

| Enamine | EN300-6497874-0.5g |

3-ethyl-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |

70381-58-7 | 95% | 0.5g |

$691.0 | 2023-05-29 | |

| 1PlusChem | 1P0069TN-5g |

3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |

70381-58-7 | 95% | 5g |

$3234.00 | 2024-04-21 | |

| A2B Chem LLC | AC91867-2.5g |

3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |

70381-58-7 | 95% | 2.5g |

$1862.00 | 2024-04-19 | |

| A2B Chem LLC | AC91867-100mg |

3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |

70381-58-7 | 95% | 100mg |

$358.00 | 2024-04-19 | |

| A2B Chem LLC | AC91867-500mg |

3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |

70381-58-7 | 95% | 500mg |

$763.00 | 2024-04-19 | |

| 1PlusChem | 1P0069TN-50mg |

3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |

70381-58-7 | 95% | 50mg |

$306.00 | 2024-04-21 | |

| A2B Chem LLC | AC91867-10g |

3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |

70381-58-7 | 95% | 10g |

$4043.00 | 2024-04-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214127-2.5 mg |

3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, |

70381-58-7 | 2.5 mg |

¥2,708.00 | 2023-07-11 |

3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity) 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

70381-58-7 (3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity)) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬